2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)-1-(5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
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Description
2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)-1-(5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a useful research compound. Its molecular formula is C35H32BrN3O4S and its molecular weight is 670.62. The purity is usually 95%.
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Scientific Research Applications
Fluorescent Chemosensor Applications
The synthesis and photophysical properties of novel pyrazoline derivatives, including a heterocyclic D-π-A chromophore, have been explored for their potential as fluorescent chemosensors. These compounds demonstrate significant solvatochromism and can serve as probes for the determination of critical micelle concentrations of surfactants. Specifically, one pyrazoline derivative has been highlighted for its selective fluorometric detection of Fe3+ ions, showcasing its application as an on-off fluorescence chemosensor (Salman A. Khan, 2020).
Antitumor Activity
Research on new indole derivatives containing pyrazoles has been conducted with the aim of developing compounds with potential antitumor activity. The creation of these derivatives leverages key intermediates to test in-vitro for tumor cell-growth inhibition, indicating the role of similar structures in cancer research (Abdel-Rahman Farghaly, 2010).
Antibacterial Evaluation
Studies on Pyrazolinyl bromophenylthiazoles have been designed to synthesize new derivatives and evaluate their antimicrobial effectiveness. These compounds have been tested against both gram-positive and gram-negative bacteria, highlighting their potential use in combating bacterial infections (F. Hawaiz, 2018).
Properties
IUPAC Name |
2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-1-[3-(2,3-dimethoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H32BrN3O4S/c1-41-26-17-13-24(14-18-26)29-19-31(28-8-6-10-32(42-2)35(28)43-3)39(37-29)34(40)22-44-33-21-38(30-9-5-4-7-27(30)33)20-23-11-15-25(36)16-12-23/h4-18,21,31H,19-20,22H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCPBYHKSZODSHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(C2)C3=C(C(=CC=C3)OC)OC)C(=O)CSC4=CN(C5=CC=CC=C54)CC6=CC=C(C=C6)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H32BrN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
670.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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